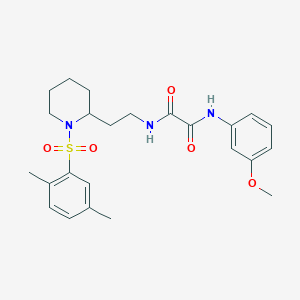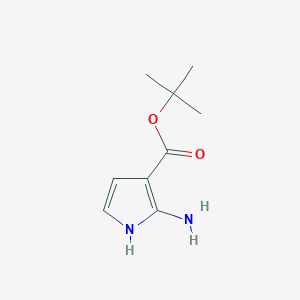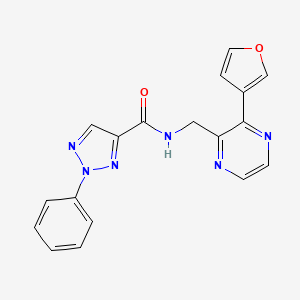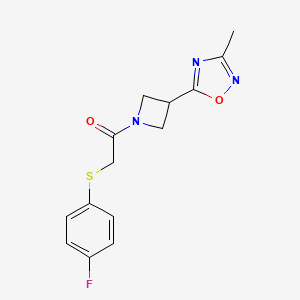![molecular formula C20H17N3O3S2 B2517230 (E)-ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 324542-36-1](/img/structure/B2517230.png)
(E)-ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C20H17N3O3S2 and its molecular weight is 411.49. The purity is usually 95%.
BenchChem offers high-quality (E)-ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Reactions
Thiazolo[3,2-a]pyrimidine derivatives are synthesized through various chemical reactions, often involving the condensation of different reagents. For instance, Youssef et al. (2011) describe the preparation of ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, highlighting its transformation into related heterocyclic systems. This compound showed excellent biocidal properties against bacteria and fungi, demonstrating the potential of such derivatives in developing new antimicrobial agents Youssef et al., 2011.
Biological Activities and Applications
Thiazolo[3,2-a]pyrimidine derivatives have been explored for their biological activities. The research by Abdel-Motaal et al. (2020) on the synthesis of new heterocycles utilizing thiophene incorporated thioureido substituent as precursors, including pyrimidine and thiazole moieties, indicates the potential anticancer activity of these compounds. This highlights the importance of such derivatives in medicinal chemistry and drug design, particularly in the development of novel anticancer agents Abdel-Motaal et al., 2020.
Conformational and Structural Studies
Structural modifications and conformational studies of thiazolo[3,2-a]pyrimidines provide insights into their supramolecular aggregation, which is crucial for understanding their chemical behavior and potential applications. Nagarajaiah and Begum (2014) investigated the conformational features of thiazolopyrimidines, revealing significant differences in intermolecular interaction patterns based on substituent variations. This research is essential for designing molecules with desired properties for specific applications Nagarajaiah & Begum, 2014.
Antimicrobial and Anticancer Properties
The antimicrobial and anticancer properties of thiazolo[3,2-a]pyrimidine derivatives are of particular interest. For example, compounds synthesized by Maddila et al. (2012) exhibited in vitro antioxidant, antibacterial, and antifungal activities, demonstrating the therapeutic potential of these derivatives. Such studies underscore the importance of thiazolo[3,2-a]pyrimidine derivatives in developing new pharmaceutical agents with diverse biological activities Maddila et al., 2012.
Propiedades
IUPAC Name |
ethyl (2E)-7-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-3-26-19(25)16-12(2)22-20-23(17(16)14-7-5-9-27-14)18(24)15(28-20)10-13-6-4-8-21-11-13/h4-11,17H,3H2,1-2H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFWAVLXMIUFME-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CN=CC=C4)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CN=CC=C4)/S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrido[2,3-d]pyrimidine;dihydrochloride](/img/structure/B2517148.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2517150.png)






![N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2517160.png)


![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B2517164.png)
![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2517170.png)